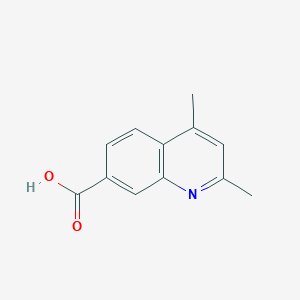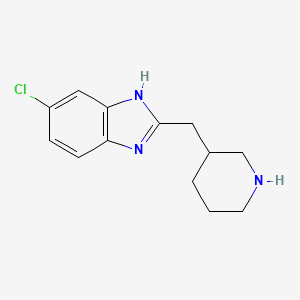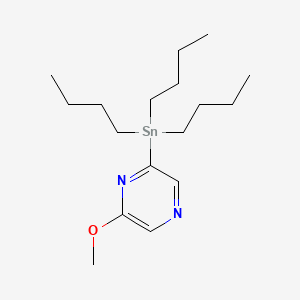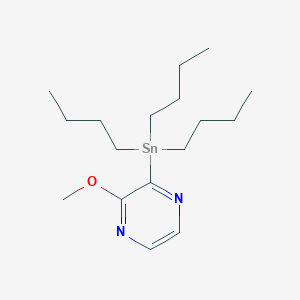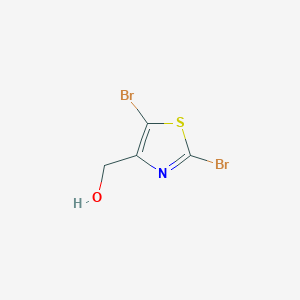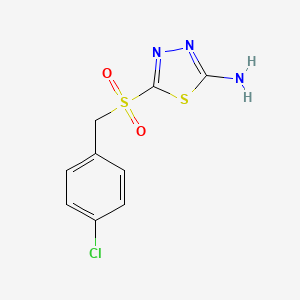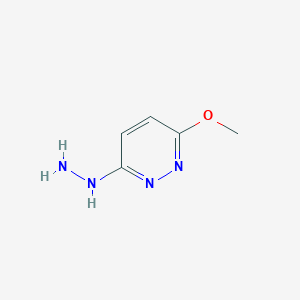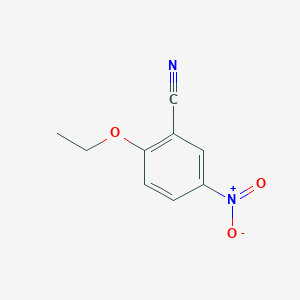![molecular formula C8H9N5 B1317910 [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine CAS No. 950769-01-4](/img/structure/B1317910.png)
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine
Übersicht
Beschreibung
“[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” is a compound that has been studied in the context of its potential anticancer properties . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The compound is part of a broader class of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer activity against human cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine”, involves several steps . For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” and its derivatives have been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” and its derivatives can be complex . For instance, one study reported the synthesis of a product with a yield of 81.6% after drying in vacuo at 40 °C for 24 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine” and its derivatives can be determined using various spectroscopic techniques . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used in the synthesis of new p-cymene Ru(II) complexes, which have shown anticancer activity .
- Methods of Application : The structures of these complexes were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
- Results : The anticancer activity of these complexes was tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Synthesis of Novel Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in the design and synthesis of novel 1,2,4-triazole derivatives, which have shown promising anticancer properties .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Ligand for Copper Catalysis
- Scientific Field : Inorganic Chemistry
- Application Summary : The compound has been used as a polytriazolylamine ligand which stabilizes Cu(I) towards disproportionation and oxidation .
- Methods of Application : The compound enhances the catalytic effect of copper in the azide-acetylene cycloaddition .
- Results : The application of this compound has led to an improvement in the efficiency of the azide-acetylene cycloaddition .
Synthesis of Differentially-Functionalized 1,2,4-Triazoles
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in the synthesis of differentially-functionalized 1,2,4-triazoles .
- Methods of Application : The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
- Results : The established route has been generalized, and several triazoles were prepared under the described conditions .
Synthesis of Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used in the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques .
- Results : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Ligand for Copper Catalysis
- Scientific Field : Inorganic Chemistry
- Application Summary : The compound has been used as a polytriazolylamine ligand which stabilizes Cu(I) towards disproportionation and oxidation .
- Methods of Application : The compound enhances the catalytic effect of copper in the azide-acetylene cycloaddition .
- Results : The application of this compound has led to an improvement in the efficiency of the azide-acetylene cycloaddition .
Synthesis of p-cymene Ru(II) Complexes
- Scientific Field : Inorganic Chemistry
- Application Summary : The compound has been used in the synthesis of new p-cymene Ru(II) complexes .
- Methods of Application : The structures of these complexes were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .
- Results : Their anticancer activity was tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
Synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in the synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Results : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Synthesis of Differentially-Functionalized 1,2,4-Triazoles
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in the synthesis of differentially-functionalized 1,2,4-triazoles .
- Methods of Application : The methodology could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
- Results : The established route has been generalized, and several triazoles were prepared under the described conditions .
Synthesis of Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used in the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives .
- Methods of Application : The structures of these derivatives were confirmed by spectroscopic techniques .
- Results : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
Ligand for Copper Catalysis
- Scientific Field : Inorganic Chemistry
- Application Summary : The compound has been used as a polytriazolylamine ligand which stabilizes Cu(I) towards disproportionation and oxidation .
- Methods of Application : The compound enhances the catalytic effect of copper in the azide-acetylene cycloaddition .
- Results : The application of this compound has led to an improvement in the efficiency of the azide-acetylene cycloaddition .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-7-2-1-3-11-8(7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTWLOCOCZAXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588462 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine | |
CAS RN |
950769-01-4 | |
| Record name | 1-[2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


